Cas no 2247107-91-9 (4-[5-(Trifluoromethyl)-1H-pyrazol-4-yl]butan-1-amine;hydrochloride)
4-[5-(Trifluoromethyl)-1H-pyrazol-4-yl]butan-1-amine;hydrochloride Chemical and Physical Properties
Names and Identifiers
-
- 2247107-91-9
- Z3376382968
- EN300-6491141
- 4-[5-(Trifluoromethyl)-1H-pyrazol-4-yl]butan-1-amine;hydrochloride
- 4-[3-(trifluoromethyl)-1H-pyrazol-4-yl]butan-1-amine hydrochloride
-
- Inchi: 1S/C8H12F3N3.ClH/c9-8(10,11)7-6(5-13-14-7)3-1-2-4-12;/h5H,1-4,12H2,(H,13,14);1H
- InChI Key: RXOZCGCAQKEMAK-UHFFFAOYSA-N
- SMILES: Cl.FC(C1=C(C=NN1)CCCCN)(F)F
Computed Properties
- Exact Mass: 243.0750096g/mol
- Monoisotopic Mass: 243.0750096g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 15
- Rotatable Bond Count: 4
- Complexity: 172
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 54.7Ų
4-[5-(Trifluoromethyl)-1H-pyrazol-4-yl]butan-1-amine;hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6491141-0.05g |
4-[3-(trifluoromethyl)-1H-pyrazol-4-yl]butan-1-amine hydrochloride |
2247107-91-9 | 95.0% | 0.05g |
$218.0 | 2025-03-15 | |
| Enamine | EN300-6491141-0.1g |
4-[3-(trifluoromethyl)-1H-pyrazol-4-yl]butan-1-amine hydrochloride |
2247107-91-9 | 95.0% | 0.1g |
$326.0 | 2025-03-15 | |
| Enamine | EN300-6491141-0.25g |
4-[3-(trifluoromethyl)-1H-pyrazol-4-yl]butan-1-amine hydrochloride |
2247107-91-9 | 95.0% | 0.25g |
$466.0 | 2025-03-15 | |
| Enamine | EN300-6491141-0.5g |
4-[3-(trifluoromethyl)-1H-pyrazol-4-yl]butan-1-amine hydrochloride |
2247107-91-9 | 95.0% | 0.5g |
$735.0 | 2025-03-15 | |
| Enamine | EN300-6491141-1.0g |
4-[3-(trifluoromethyl)-1H-pyrazol-4-yl]butan-1-amine hydrochloride |
2247107-91-9 | 95.0% | 1.0g |
$943.0 | 2025-03-15 | |
| Enamine | EN300-6491141-2.5g |
4-[3-(trifluoromethyl)-1H-pyrazol-4-yl]butan-1-amine hydrochloride |
2247107-91-9 | 95.0% | 2.5g |
$1848.0 | 2025-03-15 | |
| Enamine | EN300-6491141-5.0g |
4-[3-(trifluoromethyl)-1H-pyrazol-4-yl]butan-1-amine hydrochloride |
2247107-91-9 | 95.0% | 5.0g |
$2732.0 | 2025-03-15 | |
| Enamine | EN300-6491141-10.0g |
4-[3-(trifluoromethyl)-1H-pyrazol-4-yl]butan-1-amine hydrochloride |
2247107-91-9 | 95.0% | 10.0g |
$4052.0 | 2025-03-15 | |
| 1PlusChem | 1P028IAV-50mg |
4-[3-(trifluoromethyl)-1H-pyrazol-4-yl]butan-1-aminehydrochloride |
2247107-91-9 | 97% | 50mg |
$322.00 | 2024-05-25 | |
| 1PlusChem | 1P028IAV-100mg |
4-[3-(trifluoromethyl)-1H-pyrazol-4-yl]butan-1-aminehydrochloride |
2247107-91-9 | 97% | 100mg |
$465.00 | 2024-05-25 |
4-[5-(Trifluoromethyl)-1H-pyrazol-4-yl]butan-1-amine;hydrochloride Related Literature
-
Yang Xu,Min Wang,Donghui Wei,Rongqiang Tian,Zheng Duan,François Mathey Dalton Trans., 2019,48, 5523-5526
-
Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
-
Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
-
Michael Kappl,Paul M. Young,Daniela Traini,Sanyog Jain RSC Adv., 2016,6, 25789-25798
Additional information on 4-[5-(Trifluoromethyl)-1H-pyrazol-4-yl]butan-1-amine;hydrochloride
Introduction to 4-[5-(Trifluoromethyl)-1H-pyrazol-4-yl]butan-1-amine; hydrochloride (CAS No. 2247107-91-9)
4-[5-(Trifluoromethyl)-1H-pyrazol-4-yl]butan-1-amine; hydrochloride (CAS No. 2247107-91-9) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, commonly referred to as TFMPBA-HCl, is a derivative of pyrazole, a versatile heterocyclic compound with a wide range of biological activities. The presence of the trifluoromethyl group and the amine functionality in its structure imparts unique chemical and biological properties, making it a valuable candidate for various therapeutic applications.
The chemical structure of TFMPBA-HCl consists of a butyl chain attached to a pyrazole ring, which is further substituted with a trifluoromethyl group at the 5-position. The hydrochloride salt form enhances its solubility and stability, making it more suitable for pharmaceutical formulations. The combination of these structural features provides a robust platform for exploring its potential as a drug candidate.
Recent studies have highlighted the diverse biological activities of TFMPBA-HCl. One of the most promising areas of research is its potential as an inhibitor of specific enzymes involved in various disease pathways. For instance, it has been shown to exhibit potent inhibitory activity against certain kinases, which are key targets in cancer therapy. Kinases play crucial roles in cell signaling pathways, and their dysregulation is often associated with the development and progression of cancer. By selectively inhibiting these kinases, TFMPBA-HCl could potentially disrupt the aberrant signaling cascades that drive tumor growth and metastasis.
In addition to its anti-cancer properties, TFMPBA-HCl has also been investigated for its potential in treating neurodegenerative diseases. Neurodegenerative disorders such as Alzheimer's and Parkinson's disease are characterized by the progressive loss of neuronal function, which can be attributed to various factors including oxidative stress and inflammation. Studies have demonstrated that TFMPBA-HCl possesses antioxidant and anti-inflammatory properties, which may help protect neurons from damage and slow down disease progression.
The pharmacokinetic profile of TFMPBA-HCl has been extensively studied to understand its behavior in biological systems. Research has shown that it exhibits favorable absorption, distribution, metabolism, and excretion (ADME) properties, which are essential for a compound to be considered as a viable drug candidate. Its high bioavailability and low toxicity profile make it an attractive option for further development.
Clinical trials are currently underway to evaluate the safety and efficacy of TFMPBA-HCl in human subjects. Early results from phase I trials have been promising, with no significant adverse effects reported at therapeutic doses. These findings have paved the way for more advanced clinical trials to assess its therapeutic potential in specific disease indications.
From a synthetic chemistry perspective, the preparation of TFMPBA-HCl involves several well-established steps. The synthesis typically begins with the formation of the pyrazole ring through a condensation reaction between an appropriate hydrazine derivative and an acyl chloride or ester. The subsequent introduction of the trifluoromethyl group can be achieved through various methods, such as electrophilic fluorination or nucleophilic substitution reactions. The final step involves the attachment of the butyl chain and the formation of the amine functionality, followed by conversion to the hydrochloride salt form.
The versatility of TFMPBA-HCl extends beyond its direct therapeutic applications. It serves as an important building block for the synthesis of more complex molecules with enhanced biological activities. For example, it can be used as a starting material for the development of prodrugs or conjugates that improve drug delivery and target specificity.
In conclusion, 4-[5-(Trifluoromethyl)-1H-pyrazol-4-yl]butan-1-amine; hydrochloride (CAS No. 2247107-91-9) is a promising compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique chemical structure and diverse biological activities make it an attractive candidate for further investigation and development as a therapeutic agent. Ongoing research continues to uncover new insights into its mechanisms of action and potential applications, paving the way for innovative treatments in various disease areas.
2247107-91-9 (4-[5-(Trifluoromethyl)-1H-pyrazol-4-yl]butan-1-amine;hydrochloride) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)